4-methylsulfonylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one
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Overview
Description
2’-(Methylsulfonyl)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one is a complex heterocyclic compound that features a spiro linkage, combining a cyclohexane ring with a pyrazino-pyrrolo-pyrimidine system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidines, including 2’-(Methylsulfonyl)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one, can be achieved through various methods . Common synthetic routes include:
Cu-catalyzed reactions: Utilizing CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes.
Microwave-assisted reactions: These reactions offer a rapid and efficient approach to synthesizing pyrrolo[2,3-d]pyrimidines.
Pyrrole-based reactions: Involving the reaction of pyrrole derivatives with suitable electrophiles.
Fischer indole-type synthesis: A method that involves the cyclization of hydrazones.
Aldehyde-based reactions: Utilizing aldehydes as key starting materials for the synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2’-(Methylsulfonyl)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives.
Scientific Research Applications
2’-(Methylsulfonyl)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, anti-inflammatory, and antiviral agent.
Biological Studies: Investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2’-(Methylsulfonyl)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one involves its interaction with molecular targets such as protein kinases and other enzymes. The compound may inhibit these targets by binding to their active sites, thereby blocking their activity and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A structurally related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential medicinal applications.
Pyrido[2,3-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Uniqueness
2’-(Methylsulfonyl)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one is unique due to its spiro linkage and the presence of a methylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-methylsulfonylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-23(21,22)14-16-8-10-7-11-13(20)17-9-15(5-3-2-4-6-15)19(11)12(10)18-14/h7-8H,2-6,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAWWCDPKPAZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=C3C(=O)NCC4(N3C2=N1)CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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